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molecular formula C8H16N2O4 B1230266 5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid

5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid

Cat. No. B1230266
M. Wt: 204.22 g/mol
InChI Key: ZQKXJZFWRBQTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04615976

Procedure details

20 g of D-octopine in 100 ml of 1M NaOH was heated at 100° C. for 12-20 hr. The solution was evaporated to dryness to remove the ammonia and then dissolved in water. The pH was adjusted to 0.89 with 6M HCl and the solution was applied to a column of 200 g of Dowex-50 (H+ -form). The column was washed with water and then developed with 10% (v/v) aqueous ammonium hydroxide. The fractions that contained ninhydrin-positive material after removal of ammonia were combined, evaporated to dryness on a rotary evaporator, and then dissolved in 100 ml of water. The pH was adjusted to 5.2 with 3M HCl. After the addition of 5 volumes of ethanol, the solution was left at 0°-5° C. for 24 to 48 hr. A white solid was collected by filtration in an amount of 11.1 g, and identified as octopinic acid (67% yield, 99% pure). The absence of significant racemization at the chiral carbon atoms is supported by the fact that the product gave a single peak by HPLC in the 80% methanol in water, partisil SAX column solvent system that separates D-octopinic acid from L-allooctopinic acid and by its optical rotation ((α)D22 =20°, C 0.5, H2O; publ. 19°).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]([NH:6][C@H:7]([C:15]([OH:17])=[O:16])[CH2:8][CH2:9][CH2:10][N:11]=C(N)N)[C:3]([OH:5])=[O:4]>[OH-].[Na+]>[NH2:11][CH2:10][CH2:9][CH2:8][CH:7]([NH:6][CH:2]([C:3]([OH:5])=[O:4])[CH3:1])[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to remove the ammonia
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
WASH
Type
WASH
Details
The column was washed with water
CUSTOM
Type
CUSTOM
Details
after removal of ammonia
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of water
ADDITION
Type
ADDITION
Details
After the addition of 5 volumes of ethanol
FILTRATION
Type
FILTRATION
Details
A white solid was collected by filtration in an amount of 11.1 g

Outcomes

Product
Details
Reaction Time
36 (± 12) h
Name
Type
product
Smiles
NCCCC(C(=O)O)NC(C)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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